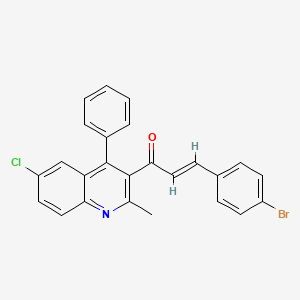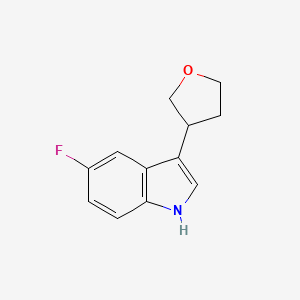
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the thiazole class of compounds. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in increased inhibitory neurotransmission in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. These effects contribute to its anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for the GABAA receptor. This allows researchers to study the effects of modulating this receptor in a more targeted manner. However, one limitation is that it has only been studied in animal models, and its effects in humans are not fully understood.
Future Directions
There are several future directions for research on N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide. One direction is to further study its potential use in the treatment of neuropathic pain and epilepsy. Another direction is to investigate its effects on other neurotransmitter systems in the brain. Additionally, more research is needed to understand its effects in humans and its potential for use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide involves the reaction of 4-cyclopentyl-1,3-thiazol-5-amine with propan-2-yl isocyanate and cyanomethyl bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is purified by recrystallization or column chromatography.
Scientific Research Applications
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
properties
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17(8-7-15)14(18)13-12(16-9-19-13)11-5-3-4-6-11/h9-11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNDMESDMUIKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=C(N=CS1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)
![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)